Falipamil - 77862-92-1

Falipamil

Catalog Number: EVT-268039
CAS Number: 77862-92-1
Molecular Formula: C24H32N2O5
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Falipamil (5,6-Dimethoxy-2-[3-[[α-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]phthalimidine) is a synthetic organic compound classified as a specific bradycardic agent (SBA) []. SBAs, including Falipamil and its structural analogs like UL-FS 49, primarily function by reducing heart rate within physiological limits []. This distinguishes them from traditional calcium channel blockers that exhibit broader cardiovascular effects []. Falipamil's primary role in scientific research revolves around investigating its unique bradycardic properties and potential applications in cardiovascular research models.

Future Directions
  • Exploring Structure-Activity Relationships: Investigating the relationship between Falipamil's structure and its bradycardic activity could lead to the development of more potent and selective SBAs with improved pharmacological profiles [].

Verapamil

  • Relevance: Verapamil serves as a critical point of comparison to Falipamil in several studies. While both compounds share structural similarities and exhibit calcium channel blocking activity, their pharmacological profiles differ. Falipamil demonstrates a more specific bradycardic action, primarily targeting the sinus node, whereas Verapamil exerts a broader range of effects on the heart, including a more pronounced negative inotropic effect and a stronger influence on atrioventricular conduction. [, , , , , ]

UL-FS 49

  • Relevance: UL-FS 49 exhibits a higher potency and a longer duration of action than Falipamil. This improved profile is attributed to the benzazepinone ring's influence on the molecule's overall conformation. [, ]

Alinidine

    AQ-AH 208

    • Relevance: Similar to Falipamil, AQ-AH 208 has demonstrated beneficial effects in reducing myocardial ischemia, likely due to its ability to reduce heart rate and, consequently, myocardial oxygen demand. []

    N-Desmethyl-Falipamil

    • Relevance: The metabolic conversion of Falipamil to N-Desmethyl-Falipamil is a crucial aspect of the drug's pharmacokinetic profile. []
    • Relevance: These agents were used in a study investigating pharmacodynamic interactions with cationic amphiphilic drugs, including Falipamil. The study aimed to understand how the presence of Falipamil might affect the potency and action of these dihydropyridines. []
    • Relevance: These compounds were included in a study alongside Falipamil to examine the pattern of interactions between dihydropyridine calcium antagonists and cationic amphiphilic drugs. []

    Pindolol

    • Relevance: Research on Falipamil frequently compares its effects on heart rate to those of Pindolol. One study noted that 150mg of Falipamil was as effective as 40 µg of Pindolol in reducing elevated heart rate. [, ]

    Atropine

    • Relevance: Atropine is frequently employed in studies involving Falipamil to investigate the role of the parasympathetic nervous system in the bradycardic effects observed with Falipamil. [, , , ]

    Acetylcholine & Carbachol

    • Relevance: These compounds are used to investigate the influence of Falipamil on muscarinic receptor activity and its potential anticholinergic effects. []

    Adenosine

    • Relevance: Studies exploring the effects of Falipamil on atrioventricular conduction often include Adenosine as a comparator to understand how Falipamil might differ in its influence on cardiac conduction pathways. []

    Norepinephrine (NE)

    • Relevance: Studies have investigated the interplay between Falipamil and Norepinephrine to understand how Falipamil might modulate the chronotropic effects of this crucial neurotransmitter. []

    Isoproterenol

    • Relevance: Researchers use Isoproterenol to evaluate the extent of beta-blockade induced by drugs like Falipamil. By measuring the dose of Isoproterenol required to elicit a specific chronotropic response after Falipamil administration, researchers can assess the drug's impact on beta-adrenergic receptor sensitivity. []
    Source and Classification

    Falipamil is derived from piperazine, a cyclic organic compound that serves as a core structure in many pharmaceuticals. It is classified as a calcium channel blocker, which means it inhibits the influx of calcium ions through voltage-gated calcium channels. This mechanism is crucial in various physiological processes, including muscle contraction and neurotransmitter release.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of Falipamil involves several sophisticated organic chemistry techniques. One prominent method described in recent literature includes a cascade process that combines Ugi three-component reactions with aza Diels-Alder cycloaddition, N-acylation, and aromatization. This method allows for efficient synthesis under milder conditions compared to traditional stepwise approaches.

    1. Ugi Three-Component Reaction: This initial step involves the reaction of an amine, an acid, and an isocyanide to form an intermediate.
    2. Aza Diels-Alder Cycloaddition: The intermediate undergoes cycloaddition with a diene to form a bicyclic structure.
    3. N-acylation: The bicyclic compound is then acylated to introduce specific functional groups.
    4. Aromatization: Finally, the compound is subjected to conditions that promote aromatization, yielding the final product with enhanced stability and biological activity.

    These methods not only yield Falipamil but also allow for the synthesis of various analogues with potentially improved pharmacological properties .

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of Falipamil features a piperazine ring substituted with various functional groups that enhance its biological activity. The precise arrangement of atoms within the molecule contributes to its interaction with calcium channels.

    • Molecular Formula: Cx_{x}Hy_{y}Nz_{z} (exact values depend on specific derivatives).
    • Key Functional Groups: The presence of amine and aromatic groups is critical for its activity as a calcium channel blocker.

    Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to elucidate the molecular structure and confirm the synthesis of Falipamil .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Falipamil participates in various chemical reactions due to its functional groups. Notably, it can undergo:

    1. Nucleophilic Substitution Reactions: The amine groups can act as nucleophiles, allowing for further functionalization.
    2. Rearrangement Reactions: Under certain conditions, the structure may rearrange to form different analogues or derivatives.
    3. Complexation with Metal Ions: Falipamil can form complexes with metal ions which may enhance its pharmacological properties.

    These reactions are essential for modifying the compound to improve efficacy or reduce side effects in therapeutic applications .

    Mechanism of Action

    Process and Data

    Falipamil exerts its pharmacological effects primarily through inhibition of voltage-gated calcium channels in cardiac and smooth muscle tissues. This action leads to:

    • Vasodilation: By preventing calcium from entering cells, Falipamil causes relaxation of vascular smooth muscle, resulting in lowered blood pressure.
    • Reduced Cardiac Contractility: In cardiac tissues, decreased calcium influx leads to reduced force of contraction, which can be beneficial in conditions like hypertension or angina.

    The detailed mechanism involves binding to specific sites on the calcium channels, altering their conformation and preventing activation by depolarization .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Falipamil possesses several notable physical and chemical properties:

    • Appearance: Typically presented as a crystalline solid.
    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
    • Melting Point: Specific melting points can vary based on derivatives but are generally within a defined range typical for piperazine compounds.

    These properties are critical for determining formulation strategies in pharmaceutical applications .

    Applications

    Scientific Uses

    Falipamil has several applications in scientific research and clinical practice:

    1. Cardiovascular Research: Its role as a calcium channel blocker makes it valuable for studying cardiovascular diseases.
    2. Drug Development: As a piperazine derivative, it serves as a template for synthesizing new drugs targeting similar pathways.
    3. Pharmacological Studies: Researchers utilize Falipamil to investigate mechanisms underlying calcium signaling in various biological systems.
    Introduction to Falipamil in Cardiovascular Pharmacology

    Historical Development and Discovery of Falipamil as a Bradycardic Agent

    The discovery of Falipamil (initially designated AQ-A 39) originated in the 1980s during targeted pharmacological efforts to develop specific bradycardic agents. Unlike conventional antiarrhythmics, these compounds aimed to reduce heart rate by selectively targeting sinoatrial (SA) node function without broadly suppressing myocardial contractility or peripheral vascular tone [1] [4]. Early preclinical studies demonstrated Falipamil's ability to reduce the diastolic depolarization rate in pacemaker cells and prolong the cardiac action potential duration, mechanisms directly linked to its bradycardic effects [10].

    Pharmacokinetic Characterization:Human pharmacokinetic studies after intravenous administration (100 mg of ¹⁴C-labeled Falipamil) revealed:

    • Rapid Distribution: Peak plasma concentrations (724 ± 173 ng/mL) occurred within 2 minutes post-administration.
    • Metabolism: Primarily metabolized to N-desmethyl-Falipamil, which exhibits approximately 100-fold lower activity than the parent compound.
    • Elimination: Biphasic decline with a terminal half-life of 1.8 ± 0.6 hours. Total body clearance was high (1108.5 ± 119 mL/min), with renal clearance accounting for ~10% (117 ± 20 mL/min). Excretion was predominantly urinary (68.2% of radioactivity), with 14.1% as unchanged Falipamil [4].

    Electrophysiological Research:Conscious and anesthetized dog models were instrumental in characterizing Falipamil’s effects:

    • Dose-Dependent Effects: Low doses consistently reduced sinus rate, while high doses paradoxically increased atrial pumping rate.
    • Electrophysiological Actions:
    • Prolonged atrial refractory periods
    • Decreased maximal atrial driving frequency
    • Reduced ventricular rateThese effects were attributed to calcium channel blockade within nodal tissues, distinguishing Falipamil from beta-blockers or pure sodium channel inhibitors [1].

    Table 1: Key Chemical and Pharmacological Properties of Falipamil

    PropertyValue/CharacteristicReference
    IUPAC Name2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one [1]
    Molecular FormulaC₂₄H₃₂N₂O₅ [10]
    Mechanism of ActionCalcium channel blockade (L-type) [6] [10]
    Primary EffectReduction of diastolic depolarization rate; AP prolongation [10]
    Major MetaboliteN-desmethyl-Falipamil (100x less active) [4]
    Protein Binding87.9% (Falipamil); 89.7% (metabolite) [4]

    Position Within the Vaughan-Williams Classification of Antiarrhythmic Drugs

    The Vaughan-Williams (VW) classification categorizes antiarrhythmic drugs by their primary mechanism of action:

    • Class I: Sodium (Na⁺) channel blockers (Ia, Ib, Ic)
    • Class II: Beta-adrenergic receptor antagonists
    • Class III: Potassium (K⁺) channel blockers
    • Class IV: Calcium (Ca²⁺) channel blockers [2] [5] [7]

    Traditional Classification:Falipamil is unequivocally a Class IV antiarrhythmic drug due to its blockade of L-type calcium channels in the SA and atrioventricular (AV) nodes. This contrasts with dihydropyridine calcium channel blockers (e.g., nifedipine), which primarily target vascular smooth muscle. Falipamil’s nodal specificity aligns it with non-dihydropyridines like verapamil and diltiazem [6]. However, its bradycardic selectivity differentiates it from these agents, which more broadly affect AV conduction and contractility [1] [10].

    Modernized Classification Extensions:Revised VW frameworks address molecular and mechanistic nuances:

    • Class IVa: "Surface membrane non-selective Ca²⁺ channel blockers" (e.g., Bepridil, Falipamil) [8].
    • Class IVb: Intracellular calcium handling modulators (e.g., Flecainide for CPVT).

    Falipamil’s inclusion in Class IVa underscores its surface membrane action on calcium channels distinct from intracellular regulators. Its bradycardic effects—mediated via reduced phase 4 depolarization in pacemaker cells—reinforce this categorization [8] [10].

    Comparative Analysis:Unlike Class II agents (beta-blockers), Falipamil reduces heart rate without inhibiting sympathetic tone systemically. Contrasted with pure Class III drugs (e.g., amiodarone), it lacks significant potassium channel blockade or QT-prolonging effects, minimizing proarrhythmic risks [2] [7]. Its niche resides in heart-rate modulation rather than broad-spectrum rhythm control.

    Table 2: Falipamil's Classification in Traditional and Updated Vaughan-Williams Systems

    Classification SchemeCategoryKey DrugsFalipamil’s Specific Action
    Traditional VWClass IVVerapamil, DiltiazemNodal L-type Ca²⁺ blockade; bradycardia
    Updated VW [8]Class IVaFalipamil, BepridilSurface membrane Ca²⁺ channel blockade

    Concluding Remarks

    Falipamil exemplifies targeted antiarrhythmic development focused on heart rate control through selective calcium channel modulation. Its distinct bradycardic mechanism and refined position within modern VW classifications highlight its specialized role in cardiovascular pharmacology. While not widely adopted clinically, its research legacy informs ongoing efforts to develop nodal-specific therapies.

    Properties

    CAS Number

    77862-92-1

    Product Name

    Falipamil

    IUPAC Name

    2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one

    Molecular Formula

    C24H32N2O5

    Molecular Weight

    428.5 g/mol

    InChI

    InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3

    InChI Key

    UUMGNNQOCVDZDG-UHFFFAOYSA-N

    SMILES

    CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC

    Solubility

    Soluble in DMSO

    Synonyms

    5,6-dimethoxy-2-(3-((alpha-(3,4-dimethoxy)phenylethyl)methylamino)propyl)phthalimidine
    AQ-A 39
    AQ-A-39
    AQ-AH 208
    AQ-AH-208
    AQA 39
    AQA 39Cl
    falipamil
    falipamil hydrochloride

    Canonical SMILES

    CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.